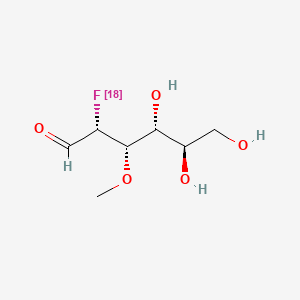
2-Deoxy-2-fluoro-3-O-methylglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2-fluoro-3-O-methylglucose, also known as this compound, is a useful research compound. Its molecular formula is C7H13FO5 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging
Positron Emission Tomography (PET):
2-Deoxy-2-fluoro-3-O-methylglucose is primarily utilized in PET imaging due to its structural similarity to glucose. This compound can be labeled with fluorine-18, allowing it to serve as a radiotracer for metabolic studies in tissues, particularly in oncology. The uptake of this compound by tissues is indicative of metabolic activity, making it valuable for diagnosing and monitoring tumors.
Case Study:
A study demonstrated that 2-deoxy-2-[18F]fluoro-3-O-methyl-D-glucose could effectively trace glucose metabolism in animal models, showing similar biodistribution patterns to glucose itself . This capability is crucial for assessing tumor viability and response to therapies.
Cancer Research
Glycolytic Inhibition:
Research indicates that this compound can inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. By mimicking glucose, this compound interferes with glucose metabolism, leading to cell death through apoptosis in various cancer cell lines.
Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell growth and increased apoptotic markers . This suggests its potential as a chemotherapeutic agent targeting glycolytic pathways.
Plant Imaging and Research
Tracer Studies:
Emerging research has explored the use of this compound as a tracer for studying solute transport and metabolic processes in plants. Its ability to mimic glucose allows researchers to investigate plant metabolism and the translocation of nutrients within plant systems.
Case Study:
A study highlighted the potential of using 2-deoxy-2-fluoro-D-glucose in Arabidopsis thaliana to trace photoassimilate distribution, providing insights into plant metabolic pathways . This application could enhance our understanding of plant physiology and responses to environmental changes.
Development of Derivatives
Enhanced Therapeutic Efficacy:
The synthesis of fluorinated derivatives of this compound has been investigated to improve pharmacokinetics and therapeutic efficacy against aggressive cancers like glioblastoma multiforme. These derivatives exhibit enhanced stability and uptake, potentially leading to more effective treatments.
Case Study:
Recent research demonstrated that halogenated derivatives showed superior inhibition of hexokinase compared to this compound itself, indicating a promising avenue for developing targeted cancer therapies .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medical Imaging | PET tracer for metabolic activity | Effective in tracing glucose metabolism in tumors |
| Cancer Research | Glycolytic inhibition leading to apoptosis | Significant growth inhibition in breast cancer cell lines |
| Plant Research | Tracer for solute transport | Insights into photoassimilate distribution in plants |
| Derivative Development | Improved pharmacokinetics | Enhanced hexokinase inhibition by fluorinated derivatives |
Table 2: Case Study Results on Cancer Cell Lines
| Cell Line | Concentration (mM) | Cell Viability (%) | Apoptotic Markers |
|---|---|---|---|
| MCF-7 | 4 | 70 | Increased caspase activity |
| SkBr3 | 8 | 0 | High levels of Glut1 protein |
| BT549 | 6 | 50 | Induction of apoptosis |
Propriétés
Numéro CAS |
84243-98-1 |
|---|---|
Formule moléculaire |
C7H13FO5 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(18F)fluoranyl-4,5,6-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H13FO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1/i8-1 |
Clé InChI |
QLNYZPSEJLQQSX-JBIVDHPMSA-N |
SMILES |
COC(C(C=O)F)C(C(CO)O)O |
SMILES isomérique |
CO[C@H]([C@H](C=O)[18F])[C@@H]([C@@H](CO)O)O |
SMILES canonique |
COC(C(C=O)F)C(C(CO)O)O |
Synonymes |
2-deoxy-(18F)-2-fluoro-3-O-methylglucose 2-deoxy-2-fluoro-3-O-methylglucose D-Glucose, 2-deoxy-(18F)2-fluoro-3-O-methyl- D-Glucose, 2-deoxy-2-fluoro-3-O-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















